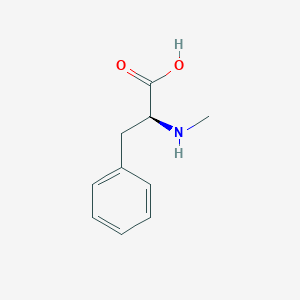

N-Methyl-L-phenylalanine

Descripción

Definition and Classification as a Non-Proteinogenic Amino Acid

N-Methyl-L-phenylalanine is classified as a non-proteinogenic amino acid. wikipedia.org This means that unlike the 20 standard amino acids, it is not naturally incorporated into proteins during the process of translation. wikipedia.org Specifically, it is a derivative of the proteinogenic amino acid L-phenylalanine. nih.govebi.ac.uk Its defining feature is the presence of a methyl group attached to the alpha-amino group of the L-phenylalanine structure. nih.govebi.ac.ukchemicalbook.com

Non-proteinogenic amino acids are a diverse group of amino acids that are not encoded by the standard genetic code. wikipedia.org They can be formed through post-translational modifications of proteins or synthesized by non-ribosomal peptide synthetases. wikipedia.org

Structural Relationship to L-Phenylalanine and Methylation at the Amino Group

The core structure of this compound is derived from L-phenylalanine. The key distinction lies in the methylation of the nitrogen atom of the amino group. nih.govebi.ac.ukgoogle.com This seemingly minor addition of a methyl group (CH₃) to the amino (-NH₂) group, converting it to a methylamino (-NHCH₃) group, has profound effects on the molecule's properties. scielo.org.mx

This interactive table details the key structural and chemical properties of this compound.

Role of N-Methylated Amino Acids in Natural Products and Biosynthesis

N-methylated amino acids, including this compound, are important components of many biologically active natural products. google.comacs.orgnih.gov They are found in a variety of peptides, such as the immunosuppressant cyclosporine A and the glycopeptide antibiotic vancomycin. acs.orgnih.gov The introduction of a methyl group on the amide nitrogen can significantly influence the peptide's backbone structure and its biological activity. google.com

The biosynthesis of N-methylated amino acids often involves S-adenosylmethionine (SAM) as the methyl donor in cellular methylation reactions. nih.gov While chemical synthesis methods for N-methylated amino acids exist, they can sometimes result in low yields or the use of toxic reagents. nih.gov Consequently, there is growing interest in fermentative production routes for these compounds. nih.gov

Significance in Biochemical and Pharmaceutical Research

The unique properties imparted by N-methylation make this compound and other N-methylated amino acids valuable tools in biochemical and pharmaceutical research. researchgate.netchemimpex.comchemimpex.com The substitution of a standard amino acid with its N-methylated counterpart in a peptide is a common strategy to enhance its therapeutic potential. wiley.commerckmillipore.com

Key advantages of incorporating N-methylated amino acids like this compound into peptides include:

Increased Proteolytic Stability: The methyl group can sterically hinder the action of proteases, enzymes that break down proteins and peptides, thus increasing the in vivo half-life of the peptide. scielo.org.mxmerckmillipore.comnih.gov

Enhanced Membrane Permeability and Bioavailability: N-methylation can increase a peptide's lipophilicity, which can improve its ability to cross cell membranes and enhance its oral bioavailability. nih.govnih.govspringernature.comnih.gov

Conformational Rigidity: The presence of the methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor selectivity and potency. scielo.org.mx

These modified peptides are explored for various therapeutic applications, including the development of drugs for neurological disorders and as potential treatments for conditions like Alzheimer's disease. scielo.org.mxchemimpex.comnetascientific.com Furthermore, N-methylated amino acids serve as crucial building blocks in peptide synthesis and are used in protein engineering to study protein function and interactions. chemimpex.comchemimpex.com

This table summarizes the key applications of N-Methylated Amino Acids in research.

Propiedades

IUPAC Name |

(2S)-2-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFESDRCALIIM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426229 | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-30-5 | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4UR82KST1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Modifications

Chemical Synthesis Approaches for N-Methyl-L-phenylalanine

The synthesis of this compound is a critical process for its incorporation into pharmaceutically important peptides and other bioactive molecules. N-methylation can enhance the pharmacokinetic properties of peptide drugs by increasing their metabolic stability and membrane permeability. researchgate.netnih.gov Key chemical synthesis strategies include reductive alkylation, the ring opening of 5-oxazolidinone intermediates, and direct methylation techniques. nih.gov While effective, these chemical routes can sometimes be limited by factors such as the use of toxic reagents, low yields, the risk of over-methylation, or incomplete stereoselectivity. nih.gov As a result, significant research has focused on optimizing these methods and developing greener alternatives, such as biocatalytic and enzymatic syntheses. researchgate.netnih.govijournals.cn The concise and efficient preparation of this compound derivatives is crucial for their use in further coupling reactions, such as in the total synthesis of natural products like pepticinnamin E. asianpubs.org

Reductive Alkylation of Phenylalanine

Reductive alkylation, also known as reductive amination, is a classical and widely used method for N-methylation. This approach typically involves the reaction of L-phenylalanine or its ester derivative with an aldehyde, most commonly formaldehyde, to form a transient imine or iminium ion. This intermediate is then reduced in situ to the desired N-methylated product.

Common reducing agents used in this process include sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). chemrxiv.org Another variation involves using formaldehyde and hydrogen gas over a palladium on charcoal (Pd/C) catalyst. researchgate.net More recent advancements have introduced catalytic systems for this transformation. For instance, a cationic iridium complex has been shown to enable the reductive N-mono-methylation of L-phenylalanine methyl ester, proceeding without racemization. wiley.com A summary of reagents for this method is presented in Table 1.

Table 1: Reagents in Reductive Alkylation Methods

| Carbon Source | Reducing Agent / Catalyst | Starting Material Example | Reference |

|---|---|---|---|

| Formaldehyde | Sodium Cyanoborohydride | L-Phenylalanine | chemrxiv.orgnih.gov |

| Formaldehyde | Hydrogen (H₂) / Pd on Charcoal | L-Proline (related amino acid) | researchgate.net |

| Phenylpyruvate | DpkA Enzyme / NADPH | Phenylpyruvate | nih.gov |

| L-phenylalanine methyl ester | Cationic Iridium Complex | L-phenylalanine methyl ester | wiley.com |

This method can be performed directly on amino acids or on peptides synthesized on a solid phase, where primary amino groups are first reacted to form a secondary amine that is subsequently methylated. nih.gov

Ring Opening of 5-Oxazolidinones

A highly effective and common strategy for synthesizing N-methylated amino acids involves the formation and subsequent reductive ring-opening of a 5-oxazolidinone intermediate. nih.govresearchgate.net This method is particularly valuable as it generally proceeds without racemization. uni-mainz.de The process begins with an N-protected amino acid, such as N-Fmoc- or N-Z-L-phenylalanine, which is reacted with formaldehyde (often from paraformaldehyde) under acidic conditions (e.g., with p-toluenesulfonic acid) to form the cyclic 5-oxazolidinone. researchgate.netuni-mainz.de

The crucial second step is the reductive cleavage of this ring. A common reagent for this is triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). researchgate.net Alternatively, catalytic hydrogenation over a palladium on charcoal (Pd/C) catalyst can be employed. researchgate.net This approach has been refined to be more efficient and environmentally friendly through the use of Lewis acid catalysis for the reductive opening step. nih.gov The versatility of the oxazolidinone strategy has been demonstrated for a wide range of common amino acids, making their N-methylated forms available for peptide synthesis. researchgate.netresearchgate.net The methodology has also been adapted to modern flow chemistry, significantly reducing reaction times compared to traditional batch methods. uni-mainz.de

Direct N-Methylation Strategies

Direct N-methylation involves placing a methyl group onto the nitrogen atom of L-phenylalanine, a process that requires careful control to prevent over-methylation (formation of the N,N-dimethyl product). nih.gov A prevalent technique is the Biron-Kessler method, which builds on earlier work by Fukuyama. nih.gov This strategy involves temporarily protecting the α-amino group with an electron-withdrawing group, such as 2-nitrobenzenesulfonyl (o-NBS). This protection renders the remaining proton on the nitrogen acidic, facilitating its removal by a mild base and subsequent methylation by a methylating agent like methyl iodide or dimethyl sulfate. nih.govsmolecule.com

Other direct N-alkylation methods have also been developed. These include:

Catalytic Alkylation with Alcohols: A ruthenium pincer complex can catalyze the direct N-alkylation of α-amino acid esters using alcohols as the alkylating agent. d-nb.info

Photocatalytic Methylation: A silver(I)-loaded titanium dioxide (Ag(I)/TiO₂) photocatalyst enables the direct N-methylation of amino acids using methanol at ambient temperature under UV irradiation. This method is notable for not requiring hazardous reducing agents like NaBH₄ or H₂. chemrxiv.org

These strategies offer alternatives to classical methods but require specific catalysts or conditions to achieve high selectivity and yield. nih.govd-nb.info

Utilizing Specific Protecting Groups in Synthesis

The synthesis of this compound, especially for its use in solid-phase peptide synthesis (SPPS), is critically dependent on the use of protecting groups. These chemical moieties temporarily block reactive functional groups—primarily the α-amino group—to prevent unwanted side reactions during synthesis and allow for controlled, sequential bond formation. smolecule.comsigmaaldrich.com The choice of protecting group is crucial and must be compatible with the reaction conditions of both the N-methylation step and the subsequent peptide elongation cycles. google.comgoogle.com

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide chemistry. Nα-Boc-Nα-methyl-L-phenylalanine serves as a key building block for introducing the N-methylated phenylalanine residue into a peptide chain. chemimpex.comchemimpex.com Its dicyclohexylammonium (DCHA) salt form is often used to enhance solubility and stability. chemimpex.com The Boc-protected derivative is valuable in the development of peptide-based therapeutics, where the N-methyl group can confer improved bioavailability and stability. chemimpex.com The synthesis of specialized Boc-protected phenylalanine derivatives, such as those containing aryl stannanes for radioiodination, has been developed for direct use in peptide synthesis, highlighting the modularity of this approach. nih.gov

Table 2: Properties of Nα-Boc-Nα-methyl-L-phenylalanine

| Property | Description | Reference |

|---|---|---|

| Synonym | Boc-N-Me-L-Phe-OH | chemimpex.com |

| Primary Use | Building block in peptide synthesis and pharmaceutical development | chemimpex.comchemimpex.com |

| Key Feature | Boc group provides protection for the amino function | chemimpex.com |

| Common Salt Form | Dicyclohexylammonium (DCHA) salt for enhanced stability | chemimpex.com |

| Purity (Typical) | ≥ 98-99% (HPLC) | chemimpex.comchemimpex.com |

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that forms the cornerstone of the most common strategy for modern solid-phase peptide synthesis (SPPS). Nα-Fmoc-Nα-methyl-L-phenylalanine is an essential building block for incorporating N-methylphenylalanine into peptides using this methodology. chemimpex.comchemimpex.com The Fmoc group selectively protects the amino group and is efficiently removed by a base, typically piperidine, allowing for the sequential addition of further amino acids. smolecule.com

Table 3: Properties of Nα-Fmoc-Nα-methyl-L-phenylalanine

| Property | Description | Reference |

|---|---|---|

| CAS Number | 77128-73-5 | chemimpex.com |

| Synonym | Fmoc-N-Me-L-Phe-OH | chemimpex.com |

| Molecular Formula | C₂₅H₂₃NO₄ | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.comchemicalbook.com |

| Primary Use | Building block in solid-phase peptide synthesis (SPPS) | chemimpex.comchemimpex.com |

| Deprotection | Fmoc group removed by base (e.g., piperidine) | smolecule.com |

Nα-Z-Nα-methyl-L-phenylalanine in Pharmaceutical Development

Nα-Z-Nα-methyl-L-phenylalanine is a specialized amino acid derivative that serves as a versatile building block in pharmaceutical development. chemimpex.com Its distinct chemical structure, featuring a benzyloxycarbonyl (Z) protecting group on the nitrogen atom, makes it a valuable component in the synthesis of complex pharmaceutical molecules. chemimpex.com This derivative is particularly useful in peptide synthesis, a critical process for creating therapeutic agents. chemimpex.com The presence of the N-methyl group can enhance the pharmacological properties of peptides, such as increased stability against enzymatic degradation, improved receptor selectivity, and better membrane permeability. nih.govmdpi.com

In the pharmaceutical industry, Nα-Z-Nα-methyl-L-phenylalanine is employed to potentially enhance the efficacy of drug formulations. chemimpex.com It is a key intermediate in the development of drugs, particularly those targeting neurological disorders. chemimpex.com Its ability to be incorporated into larger molecules allows for the modulation of biological activity, making it a compound of interest in metabolic and neurochemical research. chemimpex.com

Biocatalytic and Fermentative Production of this compound

Biocatalytic and fermentative approaches for producing this compound are gaining traction as sustainable alternatives to traditional chemical synthesis, which often involves toxic reagents, low yields, and a lack of stereoselectivity. nih.govnih.govresearchgate.net These biological methods leverage engineered microorganisms and enzymatic systems to achieve more environmentally friendly and efficient production. nih.govpensoft.net

Metabolically engineered microorganisms, particularly Corynebacterium glutamicum, have been successfully developed for the de novo production of this compound from simple carbon sources like glucose and xylose. nih.govresearchgate.net C. glutamicum is a well-established industrial workhorse for amino acid production and has been genetically modified to channel its metabolic pathways towards the synthesis of this compound. nih.govresearchgate.net

A key strategy involves engineering the bacterium to accumulate the precursor phenylpyruvate. This is achieved by deleting genes responsible for the biosynthesis of L-tryptophan and L-phenylalanine, such as trpEG, ilvE, and aroT. nih.govnih.gov Subsequently, a heterologous enzyme, an imine reductase (such as DpkA from Pseudomonas putida), is introduced. nih.govmdpi.com This enzyme catalyzes the reductive methylamination of the accumulated phenylpyruvate using monomethylamine as the methyl donor to produce this compound. nih.govnih.gov To improve the efficiency of this conversion, the DpkA enzyme itself has been engineered (e.g., with mutations P262A and M141L) to have a higher catalytic efficiency for phenylpyruvate. nih.govnih.gov

Various enzymatic systems have been developed for the synthesis of N-methyl-L-amino acids, including this compound. researchgate.netijournals.cnresearchgate.net One notable system utilizes a novel N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida ATCC12633. researchgate.netresearchgate.netacs.org This enzyme, in conjunction with a cofactor regeneration system like glucose dehydrogenase from Bacillus subtilis, can convert phenylpyruvic acid and methylamine into this compound with high yield (98%) and excellent enantiomeric excess (>99% ee). researchgate.net

Another innovative approach employs a phenylalanine ammonia lyase (PAL) from the galanthamine-producing plant Lycoris radiata (LrPAL3). ijournals.cnijournals.cnsciencechina.cn This enzyme can catalyze a one-step N-methylamination of trans-cinnamic acid using methylamine to directly produce this compound. ijournals.cnsciencechina.cn This method offers a regioselective and enantioselective route for the synthesis of this valuable amino acid. ijournals.cn

Significant research has focused on optimizing the fermentative production of this compound to enhance titers, yields, and productivity. nih.govresearchgate.net In engineered Corynebacterium glutamicum, optimization strategies include manipulating the culture medium composition and the carbon source. nih.gov For instance, adjusting the nitrogen content in the medium can reduce the formation of by-products like N-methyl-L-alanine (NMeAla). nih.gov

Studies have demonstrated successful production using both glucose and xylose as carbon sources. nih.govnih.govresearchgate.net By introducing genes like xylA from Xanthomonas campestris and the endogenous xylB, C. glutamicum can efficiently utilize xylose, a component of lignocellulosic biomass. nih.govnih.gov The optimization of factors such as pH and temperature is also crucial for maximizing yield in fermentative processes. mdpi.com

| Carbon Source | Strain | Titer (g/L) | Volumetric Productivity (g/L/h) | Yield (g/g) | Reference |

| Glucose | Engineered C. glutamicum | 0.73 ± 0.05 | 0.01 | 0.052 | nih.govnih.gov |

| Xylose | Engineered C. glutamicum | 0.6 ± 0.04 | 0.008 | 0.05 | nih.govnih.gov |

Enzymatic Systems for N-Methyl-L-amino Acid Synthesis

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is an active area of research, driven by the desire to create novel compounds with enhanced pharmacological properties. asianpubs.orgnih.govmdpi.com These derivatives are often incorporated into peptides to improve their therapeutic potential. mdpi.commdpi.com Different N-methylation strategies have been developed to efficiently prepare these compounds on a larger scale for applications in peptide synthesis. asianpubs.org

Analogs of this compound have been synthesized and evaluated for a range of pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial effects. mdpi.comnih.govresearchgate.net For example, a series of methyl-2-(substituted benzylideneamino)-3-phenyl propionate derivatives, which are analogs of phenylalanine, have shown promising anti-inflammatory and analgesic properties. researchgate.net

In the context of antiviral research, derivatives of phenylalanine have been synthesized and investigated as potential HIV-1 capsid inhibitors. nih.gov The synthesis of these analogs often involves multi-step chemical reactions starting from protected forms of L-phenylalanine. nih.gov

Incorporation of this compound into Complex Peptides

The integration of this compound (N-Me-L-Phe) into complex peptide structures is a significant strategy in medicinal chemistry to enhance the therapeutic properties of peptides. This modification, however, introduces considerable synthetic challenges due to the steric hindrance of the N-methyl group, which can impede coupling reactions and lead to side reactions. Overcoming these obstacles has necessitated the development of specialized synthetic protocols and reagents. Both chemical and biological synthetic routes have been explored for the creation of peptides containing N-Me-L-Phe.

The predominant chemical method for incorporating N-Me-L-Phe is Solid-Phase Peptide Synthesis (SPPS), typically employing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. wiley.com The primary challenge within SPPS is the acylation of the N-methylated amino group, which is significantly less nucleophilic than a primary amine. This steric hindrance often results in low coupling yields and incomplete reactions. To address this, highly reactive coupling reagents are essential. Reagents such as (7-Azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) have proven to be particularly effective for these difficult couplings. researchgate.netpeptide.comnih.gov

Another significant challenge is the increased susceptibility of the peptide bond preceding the N-methylated residue to acid-catalyzed cleavage. This is particularly problematic during the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, which is often accomplished with strong acids like trifluoroacetic acid (TFA). researchgate.netgoogle.com This can lead to fragmentation of the peptide chain, especially in sequences with consecutive N-methylated amino acids. wiley.com Furthermore, the presence of N-methylated residues can increase the propensity for the formation of diketopiperazines, a side reaction that leads to the loss of a dipeptide from the N-terminus of the growing peptide chain. wiley.com

Beyond traditional chemical synthesis, biological methods have also been developed for the incorporation of N-Me-L-Phe. Non-ribosomal peptide synthetases (NRPSs) in certain fungi have been shown to naturally incorporate N-methylated amino acids. d-nb.infonih.gov In the case of cycloaspeptides, it has been demonstrated that the NRPS responsible for their synthesis preferentially accepts and incorporates free N-methylated phenylalanine. d-nb.inforesearchgate.net This discovery has opened up avenues for the directed biosynthesis of novel N-methylated peptides by feeding precursor amino acids to the producing organism. d-nb.info More recently, advancements in ribosomal synthesis have enabled the site-specific incorporation of N-Me-L-Phe into peptides and proteins using engineered ribosomes and modified translation systems, sometimes achieving high incorporation efficiencies. acs.org

The following tables provide an overview of representative examples of complex peptides containing this compound, detailing the synthetic methodologies employed and the key research findings.

Table 1: Chemical Synthesis of Peptides Containing this compound

| Peptide/Peptide Class | Position of this compound | Synthetic Strategy | Key Research Findings |

|---|---|---|---|

| Blood-Brain Barrier Shuttles (e.g., Ac-N-MePhe-(N-MePhe)3-CONH2) | Multiple positions, often in repeating units | Fmoc-SPPS using highly reactive coupling reagents such as PyAOP or PyBOP/HOAt. researchgate.netacs.orgresearchgate.net | N-Me-L-Phe-rich peptides demonstrate the ability to cross the blood-brain barrier via passive diffusion, acting as carriers for non-permeating drugs. Current time information in Bangalore, IN.acs.org The synthesis is challenging due to the high content of N-methylated residues. researchgate.net |

| Vasopressin Analogues | Positions 2 and/or 3 | Solid-Phase Peptide Synthesis (SPPS). nih.govacs.org | Incorporation of N-Me-L-Phe and its enantiomer leads to conformational changes, affecting receptor binding and biological activity. Cis/trans isomerization around the N-methylated peptide bond is a key conformational feature. nih.gov |

| Cyclic Peptides (e.g., NMe-IB-01212) | Variable, often at multiple sites | Fmoc-SPPS. The use of Alloc-N-Me-Ile-OH instead of Fmoc-N-Me-Ile-OH can reduce diketopiperazine formation when coupling to N-Me-Phe-CTC resin. wiley.com | N-methylation in cyclic peptides enhances metabolic stability and membrane permeability. Synthesis is complicated by side reactions like diketopiperazine formation, especially with consecutive N-methylated residues. wiley.com |

Table 2: Biosynthesis of Peptides Containing this compound

| Peptide/Peptide Class | Position of this compound | Synthetic Strategy | Key Research Findings |

|---|---|---|---|

| Cycloaspeptides (e.g., Cycloaspeptide A) | Position 3 | Non-Ribosomal Peptide Synthetase (NRPS) in Penicillium soppii. d-nb.inforesearchgate.net | The NRPS preferentially incorporates free N-methylated phenylalanine. Feeding N-Me-L-Phe to a mutant strain lacking the corresponding N-methyltransferase restores cycloaspeptide production, demonstrating a novel mechanism for N-methylated peptide biosynthesis. d-nb.inforesearchgate.net |

| IsCT Peptide Analogue | Position 6 (substituting Tryptophan) | Ribosomal synthesis using a cell-free translation system (S-30) with modified ribosomes. acs.org | This compound was incorporated with a suppression yield of approximately 45% using natural ribosomes. Modified ribosomes did not significantly enhance the yield for this specific amino acid, though they did for others. acs.org |

| Generic Peptides (Suga et al.) | Variable | Ribosomal synthesis using the PURE system and flexizyme technology. acs.org | Demonstrated very high incorporation efficiency for this compound, with yields reported to be as high as 99%. acs.org |

Iii. Conformational Studies and Structural Biology of N-methyl-l-phenylalanine

Influence of N-Methylation on Peptide Conformation

N-methylation is a subtle yet powerful tool for conformational constraint in peptide design. wiley.com The substitution of an amide proton with a methyl group eliminates a hydrogen bond donor, introduces steric bulk, and alters the electronic properties of the peptide bond, collectively impacting the peptide's preferred conformation. nih.govnih.gov This modification affects not only the local geometry of the N-methylated residue but also that of the preceding amino acid. wiley.com

A primary consequence of N-methylation is its dramatic effect on the cis/trans isomerization of the preceding peptide bond. wiley.com Unlike the strong preference for the trans conformation (ω ≈ 180°) in standard peptide bonds, the energy difference between the cis (ω ≈ 0°) and trans isomers of an N-methylated amide bond is significantly reduced. rsc.org This leads to a higher population of the cis conformer, which is typically thermodynamically less favored. wiley.comrsc.org

Studies on arginine vasopressin (AVP) analogs where Tyr² and Phe³ were replaced by N-Methyl-L-phenylalanine revealed a dynamic equilibrium between different conformational families. wiley.com The major species observed in solution featured a cis peptide bond between the two N-methylated residues. wiley.com This facilitation of the cis isomer is a critical feature of N-methylation, as it can induce unique folds and turns in the peptide backbone. nih.govresearchgate.net Computational studies using Density Functional Theory (DFT) have shown that N-methylation lowers the activation energy barrier for cis/trans amide isomerization, further explaining the increased prevalence of the cis state. rsc.org The equilibrium is also sensitive to the environment, with polar solvents like DMSO favoring a higher population of the cis-isomer. rsc.org

Table 1: Effect of N-Methylation on Peptide Bond Isomerization

| Peptide/System | Observation | Method | Reference(s) |

|---|---|---|---|

| Arginine Vasopressin Analogs with [MePhe², MePhe³] | The major conformation in solution contains a cis peptide bond between the second and third residues. | 1D and 2D ¹H NMR | wiley.com |

| General N-methylated peptides | N-methylation facilitates the formation of a cis-peptide bond, which is normally thermodynamically less favored. | Review/In silico calculations | wiley.com |

| N-acetyl-amino acid derivatives (Ac-X-OMe) | N-methylation lowers the cis/trans amide activation energy barrier. | Density Functional Theory (DFT) | rsc.org |

| Proline-containing tetrapeptides | N-methylation induces cis-isomers, with the ratio being solvent-dependent (higher cis population in DMSO). | NMR Spectroscopy | rsc.org |

The incorporation of this compound significantly influences the formation and type of β-turns, which are crucial secondary structures that reverse the direction of the polypeptide chain. The conformational constraints imposed by the N-methyl group can nucleate turn structures. nih.govrsc.org

Spectroscopic and X-ray diffraction studies on model dipeptides have shown that the effect of N-methylation is highly dependent on the chirality of the adjacent residues. researchgate.net In homochiral sequences (e.g., L-X-L-Y), N-methylation strongly promotes a βVI-folded conformation, which is characterized by a cis amide bond in the middle. researchgate.net Conversely, heterochiral sequences tend to retain the βII-folded conformation with a trans middle amide bond. researchgate.net In other contexts, such as in linear peptides designed to form β-hairpins, the sequence D-Pro-N-Me-L-Phe can induce a βII' turn, demonstrating the utility of N-methylated residues in engineering specific folds. nih.govrsc.org Circular dichroism studies on an antimicrobial peptide analog containing N-Me-Phe showed an increase in the content of beta and turn structures compared to the non-methylated parent peptide. mdpi.com

Table 2: Influence of this compound on β-Turn Formation

| Peptide Context | Key Finding | Turn Type Induced/Favored | Reference(s) |

|---|---|---|---|

| Model Dipeptides (homochiral) | N-methylation strongly favors a folded conformation with a middle cis amide bond. | βVI-turn | researchgate.net |

| Linear Peptides (heterochiral) | N-methylation of heterochiral amino acids nucleates β-sheet conformation. | βII'-turn | nih.govrsc.org |

| Antimicrobial Peptide TA4 Analog | Incorporation of N-Me-Phe led to an increase in beta and turn structure content. | Not specified | mdpi.com |

| Arginine Vasopressin Analogs | β-turns were observed, with a type IV β-turn being populated. | β-turn (Type IV) | wiley.com |

The introduction of this compound generally has a disruptive effect on α-helical structures. The primary reason for this is the removal of the amide proton, which is essential for forming the i to i+4 hydrogen bond that stabilizes the α-helix. nih.gov Furthermore, the steric hindrance from the N-methyl group can restrict the backbone dihedral angles (φ, ψ) to regions of the Ramachandran plot that are incompatible with standard helical conformations. researchgate.netrsc.org

In a study of an antimicrobial peptide, the incorporation of N-Me-Phe caused a noticeable reduction in the helical content of the peptide's structure. nih.govmdpi.com Similarly, structural studies on cyclic pentapeptides revealed that N-methylation at positions not directly involved in hydrogen bonding still disrupts helicity. rsc.org This disruption is a key consideration in peptide design, where N-methylation can be used to break or prevent helical structures in specific regions of a peptide chain.

Effects on Beta-Turn Conformation

Spectroscopic and Computational Approaches for Conformational Analysis

A combination of spectroscopic techniques and computational modeling is essential to fully characterize the complex conformational effects of incorporating this compound into peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of N-methylated peptides in solution. One of its most critical applications is in the direct observation and quantification of cis and trans isomers, which are often in slow exchange on the NMR timescale, leading to distinct sets of signals for each conformer. wiley.comrsc.org

Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. wiley.comrsc.org For instance, in AVP analogs containing two adjacent N-Me-Phe residues, 2D NMR experiments identified four distinct sets of proton resonances, corresponding to four different conformations in equilibrium. wiley.com Analysis of these signals allowed for the characterization of the major species as having a cis peptide bond and the minor species as having all-trans bonds. wiley.com Additionally, NMR can provide information about secondary structure through the analysis of Hα chemical shifts and the observation of specific Nuclear Overhauser Effect (NOE) cross-peaks, which can indicate turn-like structures. researchgate.net

Table 3: NMR Studies on this compound Containing Peptides

| Peptide Studied | NMR Technique(s) | Key Conformational Finding | Reference(s) |

|---|---|---|---|

| [MePhe²,³]AVP analogs | 1D and 2D ¹H NMR (COSY, ROESY) | Existence of four conformers in equilibrium; major species has a cis MePhe²-MePhe³ bond. | wiley.com |

| Proline-rich tetrapeptides | ¹H NMR, ¹³C NMR | Confirmed the structure of a synthesized N-methylated cyclooligopeptide. | nih.gov |

| Model Dipeptides | ¹H NMR, CD | N-methylation in homochiral sequences favors a βVI-turn with a cis amide bond. | researchgate.net |

| SIM variant (Me-Ile2708) | Hα/Cα chemical shifts, NOE | Chemical shifts and an NOE between N2706-HA and E2709-HN suggested a localized turn-like structure. | researchgate.net |

X-ray crystallography provides definitive, high-resolution snapshots of peptide conformations in the solid state. Several studies have successfully crystallized and determined the structures of peptides containing this compound, revealing precise bond angles, dihedral angles, and intermolecular packing.

Crystal structures of cyclic dipeptides (diketopiperazines) containing N-Me-Phe show that the DKP ring typically adopts a boat conformation. acs.orgresearchgate.net In more complex systems, N-methylation has been used as a tool to block fibril formation and trap oligomeric states for crystallographic analysis. For example, macrocyclic peptides containing an amyloidogenic sequence and an N-Me-Phe residue were crystallized, revealing how they assemble into discrete oligomers like trimers and dodecamers. nih.govnih.govacs.org In these structures, the N-methyl group can prevent intermolecular hydrogen bonding that would otherwise lead to uncontrolled aggregation, thereby facilitating the formation of well-ordered crystals. nih.gov These studies highlight the utility of N-Me-Phe not only for modulating conformation but also for enabling the structural determination of challenging peptide systems.

Table 4: X-ray Crystallography Data for this compound Peptides

| Peptide Class | Key Structural Features | Reference(s) |

|---|---|---|

| Cyclic Dipeptides (Diketopiperazines) | Six N-methylated cyclic dipeptides were analyzed, providing detailed conformational data. | acs.org |

| Bicyclic Diketopiperazines with Thia-pipecolic/Thia-proline | The DKP ring adopts a boat conformation; intermolecular forces are key in the absence of N-H···O hydrogen bonds. | researchgate.net |

| Macrocyclic β-hairpin peptides (Aβ derived) | N-Me-Phe blocks aggregation, enabling crystallization of trimeric and dodecameric oligomers. | nih.govnih.govacs.org |

| Model Dipeptides | Used in conjunction with spectroscopy to determine the β-turn inducing properties of N-methylation. | researchgate.net |

Circular Dichroism (CD) Spectroscopy in Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of peptides and proteins containing this compound. The introduction of an N-methyl group into a peptide backbone has significant conformational consequences, which are readily detectable by CD spectroscopy. mdpi.com N-methylation eliminates a hydrogen bond donor, which can destabilize or modify secondary structures like β-sheets and helices. nih.gov This alteration often leads to a more flexible backbone or the stabilization of discrete turn conformations. researchgate.net

Studies on peptides incorporating this compound have demonstrated notable changes in their CD spectra compared to their non-methylated counterparts. For instance, the substitution of L-phenylalanine with this compound can disrupt or alter helical or sheet structures, as indicated by changes in the characteristic CD signals. conicet.gov.ar In some cases, N-methylation has been observed to reinforce specific turn conformations, enhancing the stability of folded structures like β-hairpins. mdpi.com

The environment also plays a crucial role in the conformation of this compound-containing systems. Experiments on cyclobis-N-methyl-L-phenylalanine in a nonpolar solvent like iso-octane showed that exposure to water vapor caused significant changes in the CD spectrum. nih.gov Specifically, water coordination to the cyclic peptide eliminated negative ellipticity around 244 nm while creating positive CD intensity near 212 nm, indicating a water-induced conformational shift. nih.gov Furthermore, the temperature dependence of CD spectra for N-acetyl-l-phenylalanine methylamide suggests the coexistence of various conformers at higher temperatures. oup.com The analysis of vibrational fine structure in the CD spectra of phenylalanine derivatives reveals that nontotally symmetrical vibrations can significantly alter the CD intensity and even reverse its sign, providing detailed insight into the chromophore's local environment. acs.org

Computational Modeling of this compound Containing Systems

Computational modeling, particularly molecular dynamics (MD) simulations and density functional theory (DFT), provides high-resolution insights into the dynamic and structural properties of systems containing this compound. These methods complement experimental techniques by offering a molecular-level understanding of conformational preferences, intermolecular interactions, and the thermodynamic stability of different structures.

MD simulations are widely used to explore the conformational landscape of peptides and proteins. For amino acids, force fields like AMBER have been developed and parameterized to accurately model their behavior, including N-terminally capped forms with N-methyl groups. nih.govfrontiersin.org Simulations of peptides rich in this compound have been employed to predict their permeability across biological membranes, such as the blood-brain barrier. researchgate.net These computational studies help in understanding how N-methylation influences peptide structure to facilitate transport. researchgate.net In broader protein contexts, MD simulations have been used to study the binding of cofactors to phenylalanine hydroxylase and the conformational changes induced upon binding, highlighting the intricate role of specific residues in enzyme regulation. nih.gov The presence of N-methyl groups can significantly impact these interactions by altering local flexibility and hydrogen bonding potential. nih.gov

DFT calculations are valuable for probing the electronic structure and intramolecular interactions of this compound. Studies on L-phenylalanine and related molecules using DFT have provided detailed information on inner-shell chemical shifts and the influence of the phenyl group on the peptide backbone. aip.org Semi-empirical computational analyses have been used to propose the necessary structural features for an aromatic amino acid to be recognized as a substrate by transporters like LAT1, noting that this compound was not a substrate. ebi.ac.uk These computational approaches are crucial for deriving and testing force field parameters for unnatural amino acids, ensuring that simulations can accurately predict the structures and interactions of proteins that incorporate these modified residues. frontiersin.orgmdpi.com

Stereochemistry and Chirality Determination

This compound is a chiral molecule, inheriting its stereochemistry from its parent amino acid, L-phenylalanine. nih.gov The designation "L" refers to the configuration of the α-carbon, which is the stereocenter. With the exception of glycine, all proteinogenic amino acids are chiral. libretexts.org For this compound, the α-carbon is bonded to four different groups: the carboxyl group (-COOH), the benzyl side chain (-CH2-C6H5), the N-methylamino group (-NHCH3), and a hydrogen atom.

Applying the Cahn-Ingold-Prelog (CIP) priority rules, the absolute configuration of this compound is (S). nih.gov This is consistent with most naturally occurring L-amino acids. libretexts.org The determination and confirmation of this chirality are essential, particularly in pharmaceutical applications, as different enantiomers can have vastly different biological activities. The L-configuration is crucial for its role as a building block in the synthesis of specific, biologically active peptides and other chiral molecules. researchgate.net

Methods for Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for its applications. A variety of analytical methods are employed to separate and quantify the L- and D-enantiomers, thereby determining the enantiomeric excess (ee). researchgate.net These techniques often involve chromatography or mass spectrometry, frequently requiring prior derivatization to form diastereomers that are more easily separated. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. One common approach is indirect chiral separation, where the enantiomers are derivatized with a chiral agent to create diastereomeric pairs. nih.gov These diastereomers can then be separated on a standard reversed-phase HPLC column. nih.gov Several chiral derivatizing agents (CDAs) have been successfully used for this compound, including Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.govmdpi.com The resulting diastereomers are typically detected by UV or electrospray ionization mass spectrometry (ESI-MS). nih.gov Another HPLC-based method is chiral ligand-exchange chromatography, which has proven effective for resolving enantiomers of related phenylalanine derivatives. nih.gov

Gas-liquid chromatography (GLC) is another established method. The chirality of N-methylphenylalanine enantiomers can be determined by converting them into N-pentafluoropropionyl amino acid isopropyl esters, which are then separated on a chiral capillary column, such as Chirasil-L-Val. researchgate.net

More advanced techniques include Ultra-Performance Convergence Chromatography (UPC²), which offers higher resolution and throughput compared to normal-phase HPLC for separating enantiomers of related compounds like phenylalanine methyl esters. Mass spectrometry-based methods have also been developed to determine enantiomeric excess directly in mixtures of amino acids by observing the differing rates of gas-phase ion/molecule reactions for chiral complexes. ucdavis.eduresearchgate.net

The following table summarizes various methods used for the chiral purity analysis of this compound and related compounds.

| Analytical Technique | Method Details | Detection | Reference |

|---|---|---|---|

| HPLC | Reversed-phase separation of diastereomers after pre-column derivatization with FDAA, GITC, or S-NIFE. | UV, ESI-MS | nih.gov |

| Gas-Liquid Chromatography (GLC) | Separation of N-pentafluoropropionyl amino acid isopropyl esters on a Chirasil-L-Val capillary column. | Not Specified | researchgate.net |

| UPLC-MS/MS | Chiral separation after derivatization with (S)-NIFE (N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester). | Tandem Mass Spectrometry | mdpi.com |

| HPLC | Separation of diastereomers prepared with o-phthaldehyde and N-acetyl l-cysteine. | Not Specified | nih.gov |

| Mass Spectrometry (FTMS) | Guest exchange reactions of protonated amino acid complexes with β-cyclodextrin in the gas phase. | Fourier Transform Mass Spectrometry | ucdavis.eduresearchgate.net |

| Chiral Ligand-Exchange HPLC | Separation on a conventional C18 column using a chiral mobile phase containing L-phenylalanine and cupric sulfate. (Applied to a related compound). | UV | nih.gov |

Iv. Biological and Mechanistic Investigations

Role as a Non-Proteinogenic Amino Acid in Cellular Processes

N-Methyl-L-phenylalanine is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids genetically coded for incorporation into proteins during translation. Its structure is a derivative of the essential proteinogenic amino acid L-phenylalanine, featuring a methyl group on the alpha-amino group. wikipedia.org This structural modification prevents its direct participation in ribosomal protein synthesis.

Despite not being incorporated into proteins through standard translation, N-methylated amino acids like this compound are found in nature in various bacteria and eukaryotes, either as free monomers or within peptides synthesized by non-ribosomal peptide synthetases (NRPS). researchgate.net These non-proteinogenic amino acids play significant roles in a variety of cellular and biological processes. They are often found in bioactive peptides, such as the anticancer agent actinomycin D and the immunosuppressant cyclosporine A, where the N-methylation confers specific properties. researchgate.net The presence of the N-methyl group can enhance metabolic stability against enzymatic degradation, improve membrane permeability, and influence the conformational structure of peptides, thereby modulating their biological functions. researchgate.net

Interactions with Enzymes and Metabolic Pathways

Substrate or Inhibitor for Phenylalanine Ammonia Lyase (PAL)

Phenylalanine Ammonia Lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants and some microorganisms, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgclinmedjournals.org The specificity of PAL for its substrate is a critical aspect of its function.

Research investigating the interaction of this compound with PAL from Petroselinum crispum (parsley) has shown that it acts as a "reluctant substrate." wiley.com When tested as a substrate, this compound was converted to trans-cinnamate, but with significantly reduced efficiency compared to the natural substrate, L-phenylalanine. wiley.com The kinetic parameters determined in this study highlight the poor substrate activity.

| Substrate | Enzyme Source | K | k |

| This compound | Petroselinum crispum PAL | 6.6 mM | 0.22 s⁻¹ |

| L-Phenylalanine | Petroselinum crispum PAL | ~0.12 mM | ~13.6 s⁻¹ |

The Michaelis constant (K~m~) for this compound was approximately 55 times higher than that of L-phenylalanine, indicating a much lower binding affinity for the enzyme's active site. wiley.com Furthermore, the catalytic turnover rate (k~cat~) was about 62 times lower, demonstrating a significantly slower conversion to the product. wiley.com In contrast, related N-methylated compounds like N-methyl-4-nitro-L-phenylalanine and N,N-dimethyl-4-nitro-L-phenylalanine did not act as substrates but were found to be strong competitive inhibitors of PAL. wiley.com

Studies with Proteases and Hydrolysis Kinetics

The N-methyl group on the peptide backbone can significantly influence the susceptibility of peptide bonds to cleavage by proteases. This modification often imparts resistance to proteolytic degradation, a property that is highly valuable in the design of peptide-based drugs. researchgate.net

Studies on the hydrolysis of this compound derivatives by proteases have confirmed this resistance. For instance, the action of the serine protease α-chymotrypsin on this compound methyl ester was investigated. It was observed that the ester was hydrolyzed very slowly, a phenomenon attributed to a low catalytic rate constant (kcat). researchgate.net While D-isomers of phenylalanine esters that are not N-methylated act as competitive inhibitors of L-isomer hydrolysis, the slow hydrolysis of the N-methylated L-isomer is due to its poor fit as a substrate for the enzyme's catalytic machinery. researchgate.net

The kinetics of hydrolysis for various N-acetylated L-phenylalanine methyl esters by bovine chymotrypsin A-alpha have been studied to understand the impact of modifications on enzyme efficiency. While extending the aminoacyl chain generally increases the kcat value, the introduction of a methyl group on the nitrogen atom, as in this compound, sterically hinders the optimal positioning of the substrate in the active site, leading to reduced catalytic efficiency. nih.gov

Effects on Neurotransmitter Synthesis and Neurochemistry

L-phenylalanine is a crucial precursor for the synthesis of several key catecholamine neurotransmitters, including dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). wikipedia.org The metabolic pathway begins with the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. frontiersin.orgresearchgate.net L-tyrosine is then converted to L-DOPA, which is subsequently decarboxylated to form dopamine. Dopamine can then be further converted to norepinephrine and epinephrine. researchgate.netwikipedia.org

The introduction of an N-methyl group to L-phenylalanine has implications for neurochemistry. While this compound itself is not a direct precursor in the same pathway, its structural similarity to L-phenylalanine means it can interact with systems related to amino acid transport and metabolism in the brain. researchgate.net For example, L-phenylalanine and other large neutral amino acids (LNAAs) compete for the same active transport channel (LAT1) to cross the blood-brain barrier. N-methylated amino acids have been shown to enhance membrane permeability, and peptides rich in this compound are being explored as shuttles to deliver drugs across the blood-brain barrier. researchgate.netresearchgate.net

The presence of high concentrations of phenylalanine can inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. While direct studies on the inhibitory effects of this compound on these specific enzymes are limited, its role in modulating the bioavailability of precursors and its potential to interact with neurochemical pathways is an area of active research. researchgate.netacs.org

Implications in Protein Structure and Function

Protein Engineering and Modification for Enhanced Stability and Functionality

The unique properties conferred by the N-methyl group make this compound a valuable tool in protein and peptide engineering. nih.govacs.org Its incorporation into peptides is a strategy used to enhance their therapeutic properties. oup.comnih.gov

One of the primary benefits of incorporating this compound is the increased stability against proteolytic degradation. researchgate.net The N-methyl group on the peptide backbone sterically shields the adjacent peptide bond from the action of proteases, prolonging the half-life of the peptide in a biological environment. researchgate.net

Researchers utilize this compound and other non-proteinogenic amino acids to create peptides and proteins with novel properties, such as improved stability, better membrane permeability, and controlled biological activity, which are crucial for the development of new therapeutics. acs.orgoup.comnih.gov

Influence on Protein-Protein Interactions

The incorporation of this compound into peptide chains is a significant strategy for modulating the conformational and interactive properties of peptides and proteins. The methylation of the amide nitrogen atom introduces steric constraints that can alter the peptide backbone's flexibility and influence its folding into specific secondary structures. This modification can impact how a peptide or protein interacts with its binding partners.

A specific investigation into enzyme-inhibitor interactions utilized an this compound derivative to probe the active site of carboxypeptidase A. nih.gov In this study, the enzyme was inactivated by an affinity label, N-bromoacetyl-N-methyl-L-phenylalanine, which was presumed to block the enzyme's binding pocket. nih.gov Researchers then examined the interaction between this modified carboxypeptidase A and a natural protein inhibitor from potatoes. nih.gov

The study found that the potato carboxypeptidase inhibitor could still bind almost as strongly to the enzyme derivative as it did to the native, unmodified enzyme. nih.gov The difference in the free energy of association was minimal. nih.gov This finding led to a proposed model where the inhibitor does not penetrate deep into the binding pocket but instead interacts with a shallow depression at the active site. nih.gov The presence of the N-bromoacetyl-N-methyl-L-phenylalanine in the pocket modulates the interaction, demonstrating that even with the primary binding pocket occupied, a significant protein-protein interaction can still occur at the active site region. nih.gov This highlights the nuanced role that N-methylated amino acids can play in mediating the topology and binding landscape of protein surfaces.

Interactive Data Table: Influence of this compound on Protein Interactions

| Interacting Proteins/System | Role of this compound Derivative | Research Finding | Reference |

| Carboxypeptidase A and Potato Carboxypeptidase Inhibitor | N-bromoacetyl-N-methyl-L-phenylalanine used as an affinity label to block the enzyme's active site pocket. | The inhibitor binds strongly to the modified enzyme, suggesting the interaction occurs at the active site but does not require penetration into the binding pocket occupied by the derivative. | nih.gov |

| Antimicrobial Lipopeptide C10:0-A2 | This compound substituted for L-phenylalanine in the peptide sequence. | The substitution altered the molecule's retention time in HPLC, indicating a conformational change that affects its interactions. | nih.gov |

V. Applications in Medicinal Chemistry and Drug Discovery

N-Methyl-L-phenylalanine as a Building Block for Peptide-Based Therapeutics

The incorporation of this compound into peptide-based therapeutics is a key strategy to overcome some of the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low bioavailability. nih.govresearchgate.net Many naturally occurring, biologically active peptides contain N-methylated amino acids, including NMePhe. researchgate.net This has inspired the use of NMePhe as a building block in the synthesis of therapeutic peptides. chemimpex.comchemimpex.com

The presence of the methyl group on the amide nitrogen introduces steric hindrance, which can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in biological systems. nih.govresearchgate.net This enhanced stability is a crucial factor in developing effective peptide drugs. mdpi.com Furthermore, N-methylation can influence the peptide's conformation, which can be critical for its biological activity. researchgate.netrsc.org

NMePhe-rich peptides have been investigated as potential shuttles for delivering drugs across the blood-brain barrier (BBB). researchgate.netnih.gov These peptide-based carriers can be coupled to various drug molecules, facilitating their transport into the brain. nih.gov For instance, peptides such as N-MePhe-(N-MePhe)3-CONH2 have demonstrated the ability to transport non-permeating drugs across in vitro BBB models. nih.gov This approach holds promise for the treatment of neurological disorders by enabling the delivery of therapeutic agents to the central nervous system. researchgate.net

The synthesis of peptides containing NMePhe is often achieved through solid-phase peptide synthesis (SPPS), where protected forms of the amino acid, such as Fmoc-N-Me-L-Phe-OH or Boc-N-Me-L-Phe-OH, are utilized. chemimpex.comchemimpex.com These protected derivatives allow for the controlled and efficient incorporation of NMePhe into the desired peptide sequence. chemimpex.com

Design and Optimization of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve their drug-like properties. researchgate.netresearchgate.net The incorporation of this compound is a widely used strategy in the design and optimization of peptidomimetics. nih.gov

Enhanced Proteolytic Stability of Peptidomimetics

A primary advantage of incorporating this compound into peptidomimetics is the significant enhancement of their stability against enzymatic degradation. nih.govresearchgate.net The N-methyl group sterically shields the amide bond from the action of proteases, enzymes that would otherwise rapidly cleave the peptide backbone. nih.gov This increased resistance to proteolysis prolongs the half-life of the peptidomimetic in the body, allowing it to exert its therapeutic effect for a longer duration. tu-dortmund.de For example, substitution with N-methyl amino acids has been shown to increase the stability of peptides in serum. mdpi.com

Modulation of Receptor Selectivity and Binding Affinity

The conformational constraints imposed by the N-methyl group can significantly impact the three-dimensional structure of a peptide. This can lead to a more defined and rigid conformation, which can, in turn, enhance the binding affinity and selectivity of the peptidomimetic for its target receptor. nih.gov By locking the peptide into a bioactive conformation, N-methylation can improve its potency. However, in some cases, N-methylation can also lead to a decrease in activity, highlighting the importance of the position of the modification within the peptide sequence. mdpi.com For instance, tetraphosphonate cavitands have shown selectivity for N-methylated amino acids, a preference driven by cation-π interactions between the N-methyl group and the aromatic panels of the receptor's cavity. acs.org

Improved Membrane Permeability and Bioavailability

N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor (the amide proton). nih.gov This increased lipophilicity can facilitate the passive diffusion of the peptidomimetic across cellular membranes, including the intestinal wall and the blood-brain barrier. nih.govresearchgate.netsmolecule.com Consequently, peptidomimetics containing this compound often exhibit improved oral bioavailability and better penetration into tissues. nih.govsmolecule.com Studies have shown that peptides rich in N-methylphenylalanine can have a 3- to 5-fold increase in blood-brain barrier permeability compared to their non-methylated counterparts. smolecule.com This property is particularly valuable for developing drugs that target intracellular proteins or the central nervous system. researchgate.net

Noncovalent Peptide Stapling for α-Helical Peptidomimetics

A novel application of a related compound, α-methyl-L-phenylalanine, is in a noncovalent peptide stapling strategy to stabilize α-helical structures in peptides. researchgate.netacs.orgnih.gov This technique utilizes the steric interactions of the α-methyl group and the aromatic phenyl ring to pre-organize the peptide into a helical conformation. acs.orgnih.gov This approach has been successfully used to create a stable and biologically active mimetic of the B-chain of human relaxin-3. researchgate.netacs.orgnih.gov The resulting stapled peptide demonstrated remarkable stability in serum and fully mimicked the function of the native peptide, making it a promising lead for drug development. acs.orgnih.gov

This compound in Targeted Drug Delivery Systems

The unique properties of this compound also make it a valuable component in the design of targeted drug delivery systems. researchgate.netchemimpex.com By incorporating NMePhe into peptides or polymers, it is possible to create carriers that can selectively deliver therapeutic agents to specific cells or tissues.

Peptides rich in this compound have been explored as blood-brain barrier shuttles. researchgate.netnih.gov These peptides can be conjugated to drugs that cannot cross the BBB on their own, thereby facilitating their entry into the brain. researchgate.netnih.gov This strategy has the potential to revolutionize the treatment of various neurological diseases.

In another approach, copolymers containing N-acryloyl-L-phenylalanine methyl ester have been used to create a library of nanoparticles for organ-targeted drug delivery. nih.govrsc.org By varying the ratio of the comonomers, nanoparticles with specificity for different organs, including the breast, can be produced. nih.gov These nanoparticles can then be loaded with anticancer drugs for the targeted treatment of tumors, such as triple-negative breast cancer, minimizing systemic toxicity. nih.govrsc.org

Blood-Brain Barrier Shuttles

The blood-brain barrier (BBB) is a significant obstacle in the treatment of central nervous system (CNS) diseases, as it prevents most therapeutic agents from reaching their targets in the brain. mdpi.com this compound-rich peptides have emerged as highly versatile and promising shuttles capable of overcoming the BBB. nih.govresearchgate.net These small, lipophilic peptides can transport drugs across the BBB, likely through a passive diffusion mechanism. nih.govrsc.org

Research has demonstrated the capacity of peptides rich in this compound to carry various non-permeating drugs, referred to as "cargos," across in vitro BBB models. nih.gov In one study, peptides such as N-MePhe-(N-MePhe)₃-CONH₂ were coupled to drugs like GABA, nipecotic acid (Nip), and aminolevulinic acid (ALA). nih.gov While these drugs alone could not cross the barrier, the peptide shuttles successfully transported them across a parallel artificial membrane permeability assay (PAMPA) model, which mimics the BBB's phospholipid barrier. nih.govresearchgate.net The versatility of these shuttles is highlighted by the finding that slight structural modifications to the peptide can optimize the transport of different types of cargo. nih.gov This approach offers a promising strategy for delivering small neuro-drugs to the brain. researchgate.net

| This compound Shuttle Peptide | Cargo Molecule | Transport Observation | Reference |

|---|---|---|---|

| N-MePhe-(N-MePhe)₃-CONH₂ | GABA, Nip, ALA | Successfully transferred non-permeating cargo across in vitro BBB models (PAMPA). | nih.gov |

| Cha-(N-MePhe)₃-CONH₂ | GABA, Nip, ALA | Demonstrated ability to carry drugs across the PAMPA barrier. | nih.gov |

| 2Nal-(N-MePhe)₃-CONH₂ | GABA, Nip, ALA | Acted as a BBB shuttle, enabling passive transfer of cargo. | nih.gov |

| Ac-N-MePhe-(N-MePhe)₃-CONH₂ | Not specified | Examined in bovine brain microvessel endothelial cells (BBMECs) for permeability. | nih.gov |

Development of Novel Therapeutic Agents

This compound and its derivatives are valuable building blocks in the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com The introduction of the N-methyl group can confer advantageous properties to parent molecules, such as improved stability against enzymatic degradation and enhanced bioavailability. nih.govnih.gov These characteristics are highly desirable in drug design, leading to the exploration of this compound's role in creating new antimicrobial, anticancer, and other bioactive compounds. chemimpex.comnih.gov

The rise of antibiotic resistance has spurred research into new antimicrobial agents, including antimicrobial peptides (AMPs) and lipopeptides. A key challenge in their development is their susceptibility to degradation by proteases. The substitution of natural L-amino acids with N-methylated versions, such as this compound, is a strategy to overcome this limitation. mdpi.com

In a study focused on enhancing the therapeutic properties of a cationic decapeptide (TA4) and a lipopeptide (C10:0-A2), researchers synthesized analogs containing this compound. nih.gov The results showed that this substitution could enhance stability in serum while maintaining or, in some cases, improving antimicrobial activity, particularly against P. aeruginosa. nih.gov For instance, while the parent peptides were significantly degraded by serum proteases within an hour, the N-methylated analogs showed enhanced stability. nih.gov This demonstrates that incorporating this compound can be an effective strategy for optimizing AMPs to improve their therapeutic potential. nih.govresearchgate.net

| Parent Compound | N-Methylated Analog | Key Finding | Reference |

|---|---|---|---|

| TA4 (Cationic peptide) | TA4(3,7-NMePhe) | Substitution with this compound enhanced stability in serum compared to the parent peptide. | nih.gov |

| C10:0-A2 (Lipopeptide) | C10:0-A2(8-NMePhe) | Maintained antibacterial activity and showed improved serum stability. The MIC against P. aeruginosa was similar to the parent compound. | nih.gov |

N-methylated amino acids are integral components of numerous naturally occurring bioactive compounds, including some with potent anticancer activity. nih.gov For example, the cytostatic agent actinomycin D contains N-methylated amino acids. nih.gov The inclusion of this compound into synthetic peptide structures (peptidomimetics) can enhance properties like membrane permeability, which is beneficial for drug efficacy. nih.gov

Research into anticancer agents has explored derivatives of phenylalanine. Studies have synthesized and evaluated N-protected esters of phenylalanine, which showed potent inhibitory effects on tumor growth in animal models. nih.gov More specifically, a radiolabeled derivative, 2-²¹¹At-astato-α-methyl-L-phenylalanine (2-²¹¹At-AAMP), has been developed for targeted alpha therapy. mdpi.com This compound accumulates in tumors that highly express the L-type amino acid transporter 1 (LAT1) and has demonstrated a therapeutic effect in tumor-bearing mice. mdpi.com Other bioactive compounds that contain N-methylated amino acids include the glycopeptide antibiotic vancomycin and the immunosuppressant cyclosporine A, highlighting the broad therapeutic relevance of this structural modification. nih.gov

| Compound/Derivative Class | Bioactive Application | Role/Significance of (N-Methyl-)Phenylalanine | Reference |

|---|---|---|---|

| 2-²¹¹At-astato-α-methyl-L-phenylalanine | Anticancer Agent | A radiolabeled amino acid derivative targeting LAT1-positive cancers for targeted alpha therapy. | mdpi.com |

| N-carbobenzoxy-L-phenylalanine esters | Antineoplastic Agents | Derivatives showed potent inhibition of tumor growth in various cancer models. | nih.gov |

| Actinomycin D | Anticancer Agent | A naturally occurring bioactive peptide that contains N-methylated amino acids. | nih.gov |

| Vancomycin | Antibiotic | A glycopeptide antibiotic that contains N-methylated amino acids in its structure. | nih.gov |

| Cyclosporine A | Immunosuppressant | A bioactive peptide that incorporates N-methylated amino acids. | nih.gov |

Antimicrobial Peptides and Lipopeptides

Research in Neurological Disorders

This compound and its derivatives are actively utilized in research focused on neurological disorders. chemimpex.comchemimpex.com Their structural similarity to the endogenous amino acid L-phenylalanine allows them to interact with biological systems involved in neurochemistry. chemimpex.com Research has explored their potential in modulating neurotransmitter pathways and as therapeutic agents. chemimpex.com

A significant area of investigation is related to neurodegenerative diseases like Alzheimer's. The native β-amyloid peptide, which causes toxic fibrillar aggregates, can be inhibited by "β-sheet breakers." nih.gov N-methylated β-amyloid derivatives have been shown to prevent this aggregation and inhibit the resulting toxicity of the native peptide. nih.gov Furthermore, the parent amino acid, L-phenylalanine, has been shown to depress glutamatergic synaptic transmission, a process implicated in excitotoxicity. This has led to the hypothesis that its derivatives could offer a neuroprotective effect in conditions characterized by overactivation of glutamate receptors. ahajournals.org The use of this compound and related compounds as building blocks for drugs targeting neurological disorders remains a key area of pharmaceutical development. chemimpex.com

Vi. Advanced Analytical and Characterization Techniques

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives, including N-Methyl-L-phenylalanine. Its versatility allows for both qualitative and quantitative assessments in various matrices.

One key application of this compound in HPLC is its use as an internal standard. nih.gov In a method developed for the rapid measurement of phenylalanine and tyrosine in plasma, this compound serves as the internal standard, enabling accurate quantification. nih.gov This isocratic HPLC method utilizes a base-deactivated C18 column with a simple mobile phase of 5% acetonitrile in water. nih.gov Detection is achieved through the natural fluorescence of the aromatic amino acids at an excitation wavelength of 215 nm and an emission wavelength of 283 nm, allowing for the separation and detection of tyrosine, phenylalanine, and the this compound standard in under nine minutes. nih.gov This approach is noted for being a quick and simple alternative to methods requiring pre- or post-column derivatization and is less prone to interference than methods using ultraviolet (UV) detection. nih.gov

Research on antimicrobial peptides has shown that the incorporation of N-methylated amino acids, such as this compound, influences their chromatographic behavior. The substitution of natural amino acids with N-methylated versions typically leads to a decrease in the HPLC retention time. nih.gov This reduction in retention time suggests a decrease in the experimental hydrophobicity of the modified peptides, which affects how they interact with the stationary phase of the HPLC column. nih.gov This change is often attributed to the altered secondary structure that the peptide adopts in the hydrophobic environment of the column. nih.gov

The table below summarizes representative HPLC conditions for the analysis of this compound and related compounds.

| Analyte(s) | HPLC System | Column | Mobile Phase | Detection | Retention Time (min) | Source |

| Phenylalanine, Tyrosine | Isocratic HPLC | Base-deactivated C18 | 5% Acetonitrile in water | Fluorescence (Ex: 215 nm, Em: 283 nm) | ~9 (for this compound internal standard) | nih.gov |

| Phenylalanine, Tyrosine | Reversed Phase HPLC | C18 | Water:Methanol (gradient) | UV (210 nm) | ~4.7 (for α-methyl phenylalanine internal standard) | rsc.org |

| Antimicrobial Lipopeptides | Reversed Phase HPLC | C18 | Acetonitrile/Water with 0.1% TFA (gradient) | Not Specified | Decreased with N-Me-Phe substitution | nih.gov |

| Aspartame Diastereomers | Reversed Phase HPLC | ODS (Octadecylsilyl) | Phosphate buffer/Methanol | UV (210 nm) | Varies | plos.org |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and identification of this compound and its derivatives. It provides detailed information on molecular weight and fragmentation patterns, which are crucial for confirming the compound's identity.

Electron Ionization (EI) mass spectrometry of N-trifluoroacetyl (TFA) derivatives of N-methyl-α-amino acids reveals characteristic fragmentation pathways. nih.gov For N-methyl-N-TFA-L-phenylalanine, a notable fragmentation process leads to the formation of nitrilium cations. nih.govresearchgate.net One such ion, [HC≡NCH₃]⁺, appears at a mass-to-charge ratio (m/z) of 42. nih.gov Isotope labeling studies have confirmed the origin of the atoms in this fragment. nih.gov Another prominent ion in the spectra of N-methyl-N-TFA alanines and phenylalanines is the cyanide cation [CF₃C≡NCH₃]⁺ at m/z 110. nih.gov

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is also widely used for the characterization of N-methylated amino acids. researchgate.net The MS/MS spectra of protonated [M+H]⁺ ions of most N-methyl amino acids show the formation of their respective immonium ions, resulting from the loss of a water molecule and carbon monoxide (H₂O, CO). researchgate.net For N-acylated amino acid methyl esters analyzed under ESI, the MS² spectrum often shows a characteristic loss of methanol and the carbomethoxy group, indicating the presence of an amino acid methyl ester. beilstein-journals.org

The table below details some of the characteristic fragment ions observed in the mass spectra of this compound derivatives.

| Derivative | Ionization Method | Precursor Ion (m/z) | Characteristic Fragment Ion(s) (m/z) | Ion Description | Source |

| N-Trifluoroacetyl-L-phenylalanine methyl ester | EI | Not specified | 42 | [HC≡NCH₃]⁺ (Nitrilium cation) | nih.gov |

| N-Trifluoroacetyl-L-phenylalanine methyl ester | EI | Not specified | 110 | [CF₃C≡NCH₃]⁺ (Cyanide cation) | nih.gov |

| N-Methyl Phenylalanine | ESI-MS/MS | [M+H]⁺ | Not specified | Immonium ion (loss of H₂O, CO) | researchgate.net |

| N-Methyl Phenylalanine | LC-MS | [M+H]⁺ (180.1018) | 134.0965 | Not specified | nih.gov |

| Ethyl chloroformate derivative | EI | [M]⁺ | [M-COOC₂H₅]⁺ | Loss of ethyl carboxyl group | researchgate.net |

Gas-Liquid Chromatography (GLC) for Enantiomeric Determination

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and determination of amino acid enantiomers, including the D- and L-forms of N-methyl-phenylalanine. uni-muenchen.de Since amino acids are not sufficiently volatile for direct GC analysis, they must first be converted into more volatile derivatives. umich.edu

A common derivatization strategy involves a two-step process: esterification of the carboxyl group (e.g., with methanol to form a methyl ester) followed by acylation of the amino group (e.g., with trifluoroacetic acid anhydride to form an N-trifluoroacetyl derivative). nih.govnih.gov The resulting N-trifluoroacetyl-O-methyl amino acid esters are stable and volatile, making them suitable for GC analysis. nih.gov